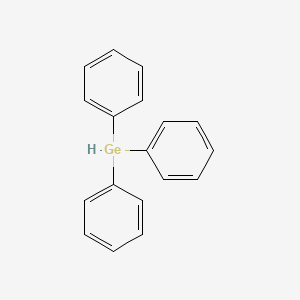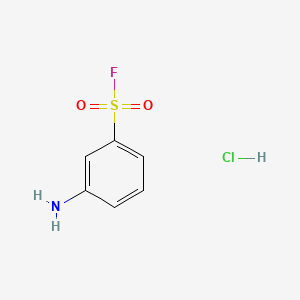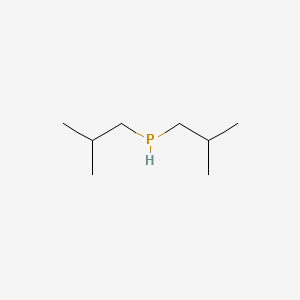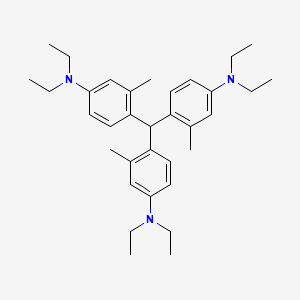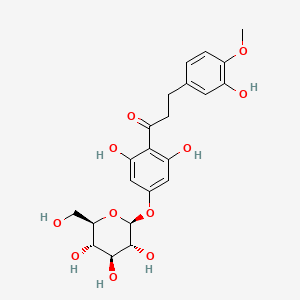
beta-D-Glucopyranoside, 3,5-dihydroxy-4-(3-(3-hydroxy-4-methoxyphenyl)-1-oxopropyl)phenyl
Vue d'ensemble
Description
The compound “beta-D-Glucopyranoside, 3,5-dihydroxy-4-(3-(3-hydroxy-4-methoxyphenyl)-1-oxopropyl)phenyl” is a type of flavonoid . Flavonoids are a group of structurally diverse natural or synthetic compounds, many of which exhibit biological activity . They are often found in nature or obtained by synthesis and can be very complex .
Applications De Recherche Scientifique
-
Scientific Field: Biochemistry
- Application Summary : This compound is a natural product found in Balanophora harlandii. It’s often used in biochemical research due to its unique structure and properties.
- Methods of Application : The specific methods of application can vary depending on the experiment. Typically, it might be used in assays or other biochemical tests.
- Results or Outcomes : The outcomes can also vary widely. In general, researchers might study its interactions with other molecules, its effects on biological systems, or use it as a building block for synthesizing other compounds.
-
Scientific Field: Structural Biology
- Application Summary : Tools like Google DeepMind’s AlphaFold can predict the structure of molecules like this one . This can help researchers understand its shape and how it interacts with other molecules .
- Methods of Application : Researchers input the molecular structure into AlphaFold, which then predicts the 3D structure of the molecule .
- Results or Outcomes : The outcomes include a predicted 3D structure of the molecule, which can provide insights into its function and interactions .
-
Scientific Field: Crystallography
- Application Summary : Methyl α-D-glucopyranoside, a similar compound, has been studied using crystallography . This could potentially be applied to “beta-D-Glucopyranoside, 3,5-dihydroxy-4-(3-(3-hydroxy-4-methoxyphenyl)-1-oxopropyl)phenyl”.
- Methods of Application : The compound is crystallized, and then X-ray crystallography is used to determine its structure .
- Results or Outcomes : The result is a detailed 3D structure of the compound, which can provide insights into its properties and potential applications .
-
Scientific Field: Applied Microbiology and Biotechnology
- Application Summary : β-glucans, which include “beta-D-Glucopyranoside, 3,5-dihydroxy-4-(3-(3-hydroxy-4-methoxyphenyl)-1-oxopropyl)phenyl”, are recognized for their potential effects as immunostimulants and immunosuppressants . They are highlighted as anticholesterolemic, anti-inflammatory, adjuvant in diabetes mellitus, mycotherapy for cancer treatment, as well as adjuvants for COVID-19 vaccines .
- Methods of Application : β-glucans can be extracted from the cellular wall of basidiomycete fungi (mushrooms) and can be used in various biotechnological applications .
- Results or Outcomes : Due to their relevance, several techniques of β-glucans extraction, purification, and analysis have already been described .
-
Scientific Field: Crystallography
- Application Summary : Methyl α-D-glucopyranoside, a similar compound, has been studied using crystallography . This could potentially be applied to “beta-D-Glucopyranoside, 3,5-dihydroxy-4-(3-(3-hydroxy-4-methoxyphenyl)-1-oxopropyl)phenyl”.
- Methods of Application : The compound is crystallized, and then X-ray crystallography is used to determine its structure .
- Results or Outcomes : The result is a detailed 3D structure of the compound, which can provide insights into its properties and potential applications .
-
Scientific Field: Organic Chemistry
- Application Summary : Chiral monoaza-15-crown-5-type lariat ethers annelated to alkyl 4,6-O-benzylidene-α- and β-D-glucopyranosides have been synthesized . These macrocycles generated significant asymmetric induction as phase-transfer catalysts in a few two-phase reactions .
- Methods of Application : The synthesis involves the annelation of the glucopyranoside to the lariat ether .
- Results or Outcomes : The synthesized macrocycles have shown significant asymmetric induction as phase-transfer catalysts .
-
Scientific Field: Immunotherapy
- Application Summary : Isorhamnetin 3-O-beta-D-glucopyranoside, a similar compound, is recognized for its potential effects as immunostimulants and immunosuppressants . It is highlighted as anticholesterolemic, anti-inflammatory, adjuvant in diabetes mellitus, mycotherapy for cancer treatment, as well as adjuvants for COVID-19 vaccines .
- Methods of Application : β-glucans can be extracted from the cellular wall of basidiomycete fungi (mushrooms) and can be used in various biotechnological applications .
- Results or Outcomes : Due to their relevance, several techniques of β-glucans extraction, purification, and analysis have already been described .
-
Scientific Field: Biochemistry
- Application Summary : 3-[2-(beta-d-glucopyranosyloxy)-4-methoxyphenyl]propanoic acid, a similar compound, is a glycoside . Glycosides have a wide range of applications in biochemistry and medicine .
- Methods of Application : The specific methods of application can vary depending on the experiment. Typically, it might be used in assays or other biochemical tests .
- Results or Outcomes : The outcomes can also vary widely. In general, researchers might study its interactions with other molecules, its effects on biological systems, or use it as a building block for synthesizing other compounds .
-
Scientific Field: Organic Chemistry
- Application Summary : Beta-D-Glucopyranoside, 3,5-dihydroxy-4-(3-(3-hydroxy-4-methoxyphenyl)-1-oxopropyl)phenyl is a chemical compound . Chemical compounds have a wide range of applications in organic chemistry, including as reagents, catalysts, and building blocks for the synthesis of other compounds .
- Methods of Application : The specific methods of application can vary depending on the experiment. Typically, it might be used in synthesis reactions or other organic chemistry experiments .
- Results or Outcomes : The outcomes can also vary widely. In general, researchers might study its reactivity, its effects in reactions, or use it to synthesize other compounds .
Propriétés
IUPAC Name |
1-[2,6-dihydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(3-hydroxy-4-methoxyphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O11/c1-31-16-5-3-10(6-13(16)25)2-4-12(24)18-14(26)7-11(8-15(18)27)32-22-21(30)20(29)19(28)17(9-23)33-22/h3,5-8,17,19-23,25-30H,2,4,9H2,1H3/t17-,19-,20+,21-,22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YALCGCHVWZLREG-MIUGBVLSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC(=O)C2=C(C=C(C=C2O)OC3C(C(C(C(O3)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)CCC(=O)C2=C(C=C(C=C2O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60944537 | |
| Record name | 3,5-Dihydroxy-4-[3-(3-hydroxy-4-methoxyphenyl)propanoyl]phenyl hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60944537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
beta-D-Glucopyranoside, 3,5-dihydroxy-4-(3-(3-hydroxy-4-methoxyphenyl)-1-oxopropyl)phenyl | |
CAS RN |
21940-36-3 | |
| Record name | Hesperetin dihydrochalcone-4-O-glucoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021940363 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-Dihydroxy-4-[3-(3-hydroxy-4-methoxyphenyl)propanoyl]phenyl hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60944537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



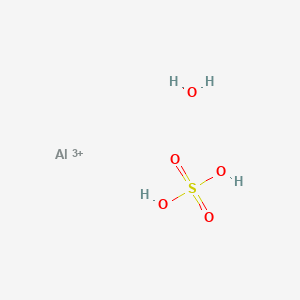
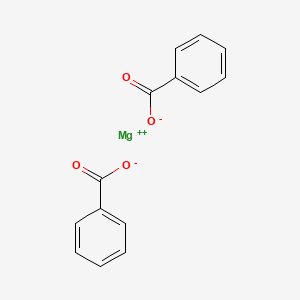



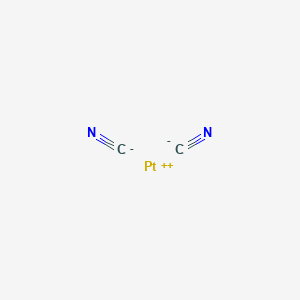
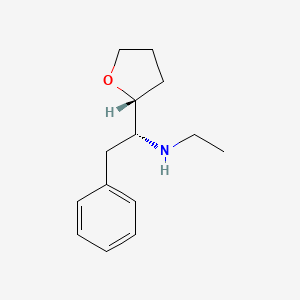
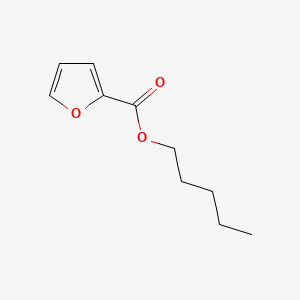
![N-[2-[(2-Bromo-6-cyano-4-nitrophenyl)azo]-5-(diethylamino)phenyl]acetamide](/img/structure/B1594325.png)
